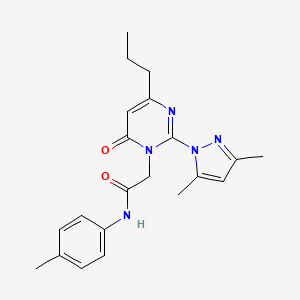

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide

Description

This compound is a pyrimidine-based acetamide derivative featuring a 3,5-dimethylpyrazole substituent, a 4-propyl group, and a para-tolyl acetamide moiety. Its molecular formula is C₂₁H₂₅N₅O₂, with a molecular weight of 403.47 g/mol.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-5-6-18-12-20(28)25(21(23-18)26-16(4)11-15(3)24-26)13-19(27)22-17-9-7-14(2)8-10-17/h7-12H,5-6,13H2,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIGBIJQJHRBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant data and case studies.

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- IUPAC Name : 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A study evaluating the cytotoxic effects of pyrazole derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA .

2. Anti-inflammatory Effects

The compound's anti-inflammatory activity can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have shown that derivatives of pyrazole exhibit selective COX-2 inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

3. Analgesic Properties

Analgesic activity is another notable feature of this compound. In experimental models, it has been shown to reduce pain responses significantly in acetic acid-induced writhing tests and hot plate tests in mice, indicating its potential as an analgesic agent .

4. Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains in vitro, making it a candidate for further development in treating infections .

Data Tables

| Biological Activity | Method of Evaluation | Results |

|---|---|---|

| Anticancer | MTT Assay | IC50 values ranging from 10 to 30 µM against various cancer cell lines |

| Anti-inflammatory | COX Inhibition Assay | IC50 values indicating selective COX-2 inhibition |

| Analgesic | Acetic Acid Writhing Test | Significant reduction in writhing response compared to control |

| Antimicrobial | Disc Diffusion Method | Zones of inhibition against E. coli and S. aureus |

Case Studies

- Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that modifications at the pyrimidine ring enhanced cytotoxicity against breast cancer cells by up to 50% compared to unmodified compounds .

- Inflammation Model : In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound showed a marked decrease in paw edema in rats when administered at doses of 20 mg/kg .

- Pain Management : A comparative analysis of analgesic effects showed that this compound outperformed traditional NSAIDs in reducing pain response times in animal models .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Acetamide Derivatives

Key Research Findings

Substituent Effects: The p-tolyl group in the target compound contributes to moderate lipophilicity (clogP ≈ 3.2, estimated), whereas the trifluoromethoxy group in increases polarity and metabolic resistance due to its electron-withdrawing nature . The 4-propyl group on the pyrimidinone ring enhances hydrophobic interactions compared to smaller alkyl chains (e.g., methyl in ) .

Hydrogen-Bonding Patterns: The pyrimidinone oxygen in the target compound and derivatives acts as a hydrogen-bond acceptor, a feature absent in ’s hydroxypyrimidine (donor instead) and ’s naphthyridine .

’s pyridazine-pyrrolidine hybrid demonstrates the importance of chlorine substituents in enhancing binding affinity .

Synthetic Challenges: The acetamide linkage in the target compound is synthetically accessible via HBTU-mediated coupling (as in ), but regioselective substitution on the pyrimidinone ring requires careful optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.